7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methylbenzoate
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Overview
Description
7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a methoxyphenyl group, a benzoxathiol ring, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxathiol Ring: The benzoxathiol ring can be synthesized through the reaction of 2-mercaptobenzoic acid with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the benzoxathiol derivative with 4-methylbenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzoxathiol derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE: Similar structure but lacks the methyl group on the benzoate moiety.
7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE: Similar structure but has a chlorine atom instead of a methyl group on the benzoate moiety.
Uniqueness
7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE is unique due to the presence of both the methoxyphenyl group and the methylbenzoate moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H16O5S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-methylbenzoate |
InChI |
InChI=1S/C22H16O5S/c1-13-6-8-14(9-7-13)21(23)26-17-11-18(15-4-3-5-16(10-15)25-2)20-19(12-17)28-22(24)27-20/h3-12H,1-2H3 |
InChI Key |
HWIXMXYTHOLOAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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